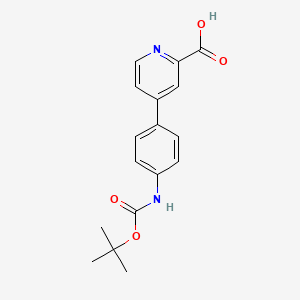![molecular formula C16H16N2O4S B6395244 2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% CAS No. 1262010-22-9](/img/structure/B6395244.png)
2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid (2-PIPA) is a compound of isonicotinic acid, an important biological molecule that has been studied for its biochemical and physiological effects. It is a 95% pure compound, and has been studied for its potential applications in scientific research and laboratory experiments.
Mechanism of Action
2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% binds to the isonicotinic acid receptor (IAR), which is a G-protein coupled receptor. When the IAR is activated, it stimulates the production of cyclic AMP (cAMP), which then activates a cascade of events that lead to the regulation of gene expression, cell signaling, and protein synthesis.
Biochemical and Physiological Effects
2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to activate the IAR receptor, leading to the production of cAMP, which then leads to the regulation of gene expression, cell signaling, and protein synthesis. It has also been shown to modulate the production of reactive oxygen species, which can have beneficial effects on cellular health and metabolism.
Advantages and Limitations for Lab Experiments
2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is a 95% pure compound that can be easily synthesized using the method developed by J.T. Edwards et al. (2004). It is also stable at room temperature and can be stored for long periods of time. However, it is also important to note that 2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% is a relatively new compound, and its effects on biological processes are still being studied. Therefore, it is important to use caution when using 2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% in laboratory experiments.
Future Directions
The potential future directions for the use of 2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% in scientific research and laboratory experiments include: further investigation into the effects of 2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% on gene expression, cell signaling, and protein synthesis; exploring the potential use of 2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% as a therapeutic agent; studying the effects of 2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% on the production of reactive oxygen species; and investigating the effects of 2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% on other biological processes, such as cell growth and differentiation. Furthermore, it is important to continue to explore the potential applications of 2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% in laboratory experiments, as this could lead to new and innovative ways to use this compound.
Synthesis Methods
2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% can be synthesized using a method developed by J.T. Edwards et al. (2004). The method involves the use of pyrrolidine and sodium sulfinate in an aqueous solution. The reaction produces a mixture of pyrrolidinylsulfonylphenyl isonicotinic acid, which can then be purified to obtain the desired 95% pure 2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% compound.
Scientific Research Applications
2-[4-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has been studied for its potential application in scientific research. It has been used to investigate the effects of isonicotinic acid on various biological processes, such as the regulation of gene expression, cell signaling, and protein synthesis. It has also been used to study the effects of isonicotinic acid on the production of reactive oxygen species.
properties
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)13-7-8-17-15(11-13)12-3-5-14(6-4-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLJDBUBKFRIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688472 |
Source


|
| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262010-22-9 |
Source


|
| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)

![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)
![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395186.png)


![3-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395205.png)
![6-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395228.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395242.png)
![2-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395247.png)
![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395248.png)